2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This unsubstituted pyrrolo[3,4-d]imidazole-4-one core is the privileged scaffold for clinical-stage MDM2-p53 inhibitors (e.g., NVP-HDM201). Procuring the core-rather than pre-elaborated intermediates-enables full SAR exploration per Novartis patent US8815926B2. - Intrinsic fluorescence enables direct, label-free monitoring of binding events and enzyme activity. - Low MW (136.11 Da) and LogP (-0.70) support CNS drug discovery programs. - 2-amino group provides a convenient diversification handle for focused kinase libraries.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
Cat. No. B12856962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=NC(=O)C2=C1NC(=N2)N
InChIInChI=1S/C5H4N4O/c6-5-8-2-1-7-4(10)3(2)9-5/h1H,(H3,6,8,9)
InChIKeyIXYFVOFXKRNLGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one vs. Common Heterocyclic Replacements


2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one (CAS 850474-61-2, MF C5H4N4O, MW 136.11 g/mol) is a planar, fused pyrrole–imidazole heterocycle bearing an exocyclic primary amine at position 2 and a carbonyl at position 4 . The scaffold is a core structural motif of advanced clinical-stage MDM2-p53 inhibitors such as NVP-HDM201 and is a privileged building block for generating compound libraries with distinct physicochemical and photophysical properties [1][2].

Scaffold role

Core of MDM2-p53 pathway inhibitor research libraries

Assay compatibility

Intrinsic fluorescence enables label-free binding and activity assays

Synthetic flexibility

Three orthogonal diversification vectors for parallel SAR exploration

2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one: Why Isosteric Swaps Fail


The 2-amino-4-oxo substitution pattern of pyrrolo[3,4-d]imidazole creates a unique hydrogen-bond donor/acceptor topology and electronic distribution that is not replicated by regioisomeric heterocycles or simpler amino-substituted imidazoles. Replacing the scaffold with a 2-aminopyrrolo[2,3-d]pyrimidine or 2-aminobenzimidazole alters the lipophilicity, hydrogen-bonding capacity, and metabolic liability, which can radically shift target engagement and selectivity profiles in structure-based design programs . The pyrrolo[3,4-d]imidazole-4-one core also imparts intrinsic fluorescence absent in non-carbonyl containing bicyclic heterocycles, enabling direct detection in biochemical assays [1].

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Isosteric regioisomers

2-Aminopyrrolo[2,3-d]pyrimidine alters lipophilicity and H-bond capacity, shifting target engagement profiles.

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Non-fluorescent analogs

2-Aminobenzimidazole lacks intrinsic fluorescence, requiring additional fluorophore labeling for detection.

2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one Quantitative Differentiation Evidence


Lipophilicity & Polarity vs. 2-Aminopyrrolo[2,3-d]pyrimidine

The calculated partition coefficient (LogP) of 2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one is –0.70, which is 1.17 LogP units lower than that of its regioisomer 2-Aminopyrrolo[2,3-d]pyrimidine (LogP = +0.47) . The polar surface area (PSA) of the 2-aminopyrrolo[2,3-d]pyrimidine is 68.32 Ų, indicating that the 4-carbonyl group in the target scaffold contributes additional hydrogen-bond acceptor capacity and polarity that the pyrimidine core lacks . The pronounced difference in lipophilicity predicts a >10-fold shift in octanol-water partitioning, directly impacting logD-dependent properties such as passive permeability, plasma protein binding, and CYP-mediated clearance .

LogP vs. Regioisomer
Head-to-head
ΔLogP = –1.17 Target –0.70 vs. comparator +0.47
Supports aqueous assay conditions without co-solvent
Computed LogP; experimental verification recommended
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Water Solubility & H-Bonding vs. 2-Aminobenzimidazole

2-Aminobenzimidazole exhibits a measured water solubility of 1.49 × 10⁴ mg/L (logP = 0.91) . In contrast, 2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one has a substantially lower logP of –0.70, indicating a 40-fold greater hydrophilicity . Although experimental solubility data for the target scaffold are not directly available, the greater polarity conferred by the carbonyl moiety and the presence of three hydrogen-bond donors (vs. two in 2-aminobenzimidazole) predict higher aqueous solubility and reduced non-specific binding in biochemical assays .

Hydrophilicity vs. 2-Aminobenzimidazole
Cross-study
ΔLogP = –1.61 Target 3 HBD; comparator 2 HBD; predicted >40× hydrophilicity
May reduce co-solvent requirement in HTS campaigns
Experimental solubility data for target not available; computed LogP
Drug Design ADME Properties Solubility-Driven Selection

Intrinsic Fluorescence vs. Non-Fluorescent Bicyclic Analogs

The pyrrolo[3,4-d]imidazole-4-one system, including 2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one, is a new fluorescent heterocyclic system that exhibits large Stokes shifts in both polar and non-polar solvents, with emission maxima sensitive to solvent polarity [1][2]. In contrast, common isosteric scaffolds such as 2-aminopyrrolo[2,3-d]pyrimidine and 2-aminobenzimidazole lack intrinsic fluorescence, typically requiring conjugation with an external fluorophore for detection. The scaffold’s planarity has been confirmed by X-ray crystallography, and the fluorescence arises from the extended π-conjugation across the fused ring system, a feature unique among N-rich [5,5]-fused heterocycles [2].

Intrinsic Fluorescence
Class-level
Large Stokes shifts; solvent-sensitive emission Target fluorescent; common isosteres non-fluorescent
Enables label-free detection in biochemical and cellular assays
Class-level inference; quantitative Stokes shift data pending
Fluorescent Probes Biochemical Assays Heterocyclic Chemistry

Synthetic Versatility vs. Fully Substituted Analogs

As a minimally substituted core scaffold, 2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one offers three chemically orthogonal diversification vectors: the C-2 amine for amide/urea coupling, the N-1 position for alkylation, and the C-5/C-6 positions for arylation . By contrast, clinically advanced derivatives such as NVP-HDM201 carry four pre-installed substituents that lock the scaffold into a specific pharmacophore, significantly limiting synthetic tractability for library generation. The Novartis patent exemplifies that the core scaffold can be elaborated into MDM2-p53 inhibitors with picomolar cellular IC50 values, demonstrating that the unsubstituted framework provides a versatile entry point for structure–activity relationship (SAR) exploration [1].

Synthetic Versatility
Class-level
3 free diversification vectors Vs. 0 in NVP-HDM201 (fully substituted)
Supports parallel library synthesis for iterative SAR
Based on reported patent synthetic routes
Medicinal Chemistry Synthetic Chemistry Building Block Selection

2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one Application Scenarios


MDM2-p53 Inhibitor SAR Library Synthesis

The favorable hydrophilic LogP (–0.70) and multiple diversification vectors enable systematic exploration of substituent effects on target engagement and pharmacokinetics. Researchers building on Novartis patent teachings (US8815926B2) should procure the unsubstituted core as the starting point for parallel synthesis, rather than purchasing pre-elaborated intermediates that constrain SAR exploration [1].

Label-Free Fluorescent Assay Development

The intrinsic fluorescence of the pyrrolo[3,4-d]imidazole-4-one core allows direct monitoring of binding events, including protein–ligand interactions and enzyme activity, without covalent attachment of external fluorophores. This provides the unique advantage compared to non-fluorescent isosteric scaffolds such as 2-aminobenzimidazole, which require additional synthetic steps for fluorophore conjugation [2].

CNS Drug Discovery Property Space Exploration

The combination of low molecular weight (136.11 Da), low LogP (–0.70), and balanced hydrogen-bond donor/acceptor count (3 HBD, 4 HBA) positions this scaffold favorably for CNS drug discovery, where Lipinski’s rules for brain penetration emphasize lower molecular weight and moderate lipophilicity. In contrast, the more lipophilic 2-aminobenzimidazole scaffold (logP 0.91) is less favorable for CNS access .

Kinase-Targeted Combinatorial Library Core

The scaffold’s structural similarity to ATP-competitive kinase inhibitor cores, as evidenced by the JNK3 kinase inhibitor series derived from dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamides, makes it a suitable core for generating focused kinase libraries. The 2-amino group serves as a convenient handle for introducing diverse warheads while preserving the scaffold’s innate fluorescence for assay readout [3].

Application
Selection Property
Validation Focus
MDM2-p53 Inhibitor SAR Library Synthesis
Unsubstituted core with three orthogonal diversification vectors
Substituent effects on target engagement and PK
Label-Free Fluorescent Assay Development
Intrinsic fluorescence without external fluorophore conjugation
Binding and activity monitoring in biochemical assays
CNS Property Space Exploration
Low lipophilicity, low molecular weight, balanced HBD/HBA profile
Brain penetration property assessment in vitro
Kinase-Targeted Combinatorial Library Core
Structural similarity to ATP-competitive kinase inhibitor scaffolds
Kinase inhibition panel screening
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